3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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Overview
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with a furan ring and a piperazine moiety linked to a chloropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate furan derivatives.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Chloropyrimidine Substitution: The final step involves the substitution of the piperazine nitrogen with a chloropyrimidine group, typically through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloropyrimidine group.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyridazine and piperazine derivatives.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chloropyrimidine group may enhance binding affinity and specificity towards certain biological targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares the piperazine and furan moieties but differs in the substitution pattern and overall structure.
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate: Similar in having the chloropyrimidine and piperazine groups, but with different substituents and overall structure.
Uniqueness
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its specific combination of a pyridazine core, furan ring, and chloropyrimidine-substituted piperazine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVWUFHGKNNGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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